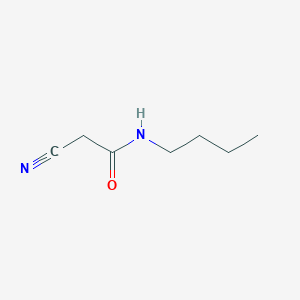

5-(噻吩-2-基)-4H-1,2,4-三唑-3-硫醇

描述

Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a planar five-membered ring and is aromatic, as indicated by its extensive substitution reactions . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se), and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The structures and molecular properties of thiophene derivatives can be obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . Its density is 1.051 g/mL, and it has a melting point of -38 °C and a boiling point of 84 °C .科学研究应用

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . The sulfur-containing thiophene ring is known for its high electron mobility, making it suitable for use in organic field-effect transistors (OFETs). The specific structure of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol could potentially enhance the charge transport properties of semiconductor materials .

Corrosion Inhibitors

In industrial chemistry, thiophene compounds serve as excellent corrosion inhibitors . They form a protective layer on metals, preventing oxidation and degradation. The triazole moiety in the compound under discussion could offer additional binding sites, improving the efficacy of corrosion inhibition .

OLED Fabrication

The application of thiophene derivatives in the fabrication of organic light-emitting diodes (OLEDs) is well-documented. The luminescent properties of these compounds contribute to the production of vibrant displays with high contrast ratios. The unique structure of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol may lead to new OLED materials with improved stability and color purity .

Anticancer Agents

Thiophene-based molecules exhibit significant anticancer properties . They can interfere with the proliferation of cancer cells and induce apoptosis. The presence of a triazole-thiol group in the compound could be explored for targeted drug delivery systems in cancer therapy .

Anti-inflammatory Drugs

Many thiophene derivatives act as anti-inflammatory agents . They modulate the body’s inflammatory response, which is beneficial in treating conditions like arthritis. The triazole and thiol groups in 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol might enhance its binding affinity to inflammatory enzymes, increasing its potency as an anti-inflammatory drug .

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial activity . Thiophene and triazole rings are known to disrupt the cell wall synthesis of bacteria and fungi, leading to their death. This compound could be a candidate for developing new antimicrobial drugs, especially in the face of rising antibiotic resistance .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction within cells. Thiophene derivatives have been shown to inhibit kinase activity, which is vital in treating diseases like cancer. The triazole-thiol group could provide specificity in targeting particular kinases, making 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol a valuable molecule in designing kinase inhibitors .

Material Science Applications

Lastly, the electronic properties of thiophene make it suitable for various material science applications . It can be used in the development of sensors, photovoltaic cells, and other electronic devices. The triazole and thiol functionalities could introduce new dimensions to the material’s properties, such as sensitivity to specific stimuli or enhanced electrical conductivity .

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-oxadiazole derivatives, have shown potential as acetylcholine receptor nematicides . This suggests that 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

For instance, new fentanyl analogs have been found to generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Pharmacokinetics

A compound with a similar structure, 4-(thiophen-2-yl)phenol, has been found to have high gastrointestinal absorption and is bbb permeant .

Result of Action

Similar compounds have shown antimicrobial and antitumor properties .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

未来方向

属性

IUPAC Name |

5-thiophen-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBUTLWCIJDTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352031 | |

| Record name | 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68744-68-3 | |

| Record name | 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1331176.png)